molecular formula C15H13Cl2NO B1622506 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide CAS No. 92435-83-1

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide

Cat. No.: B1622506
CAS No.: 92435-83-1
M. Wt: 294.2 g/mol
InChI Key: IQUCNXSZNHPPML-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is an organic compound with the molecular formula C15H13Cl2NO. It is a derivative of acetamide, where the hydrogen atoms are substituted with a 2-chloro group and a [(4-chlorophenyl)(phenyl)methyl] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields 2-chloroacetic acid and the corresponding amine .

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,15H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCNXSZNHPPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406931
Record name 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92435-83-1
Record name 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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